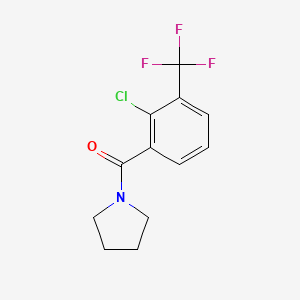
(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a combination of a chlorinated aromatic ring, a trifluoromethyl group, and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and pyrrolidine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Hydrolysis: Formation of carboxylic acids and pyrrolidine.
科学的研究の応用
(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The pyrrolidine moiety can interact with specific binding sites, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- (2-Chloro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
- (2-Chloro-3-(trifluoromethyl)phenyl)(morpholin-1-yl)methanone
- (2-Chloro-3-(trifluoromethyl)phenyl)(azetidin-1-yl)methanone
Uniqueness
(2-Chloro-3-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that contain different nitrogen-containing rings, such as piperidine or morpholine. The trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various applications.
特性
分子式 |
C12H11ClF3NO |
|---|---|
分子量 |
277.67 g/mol |
IUPAC名 |
[2-chloro-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H11ClF3NO/c13-10-8(11(18)17-6-1-2-7-17)4-3-5-9(10)12(14,15)16/h3-5H,1-2,6-7H2 |
InChIキー |
ZKHBQBRIZZVWCO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)


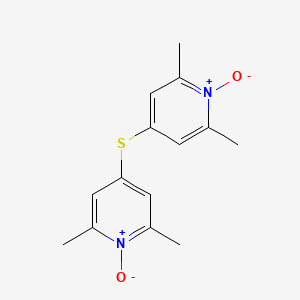
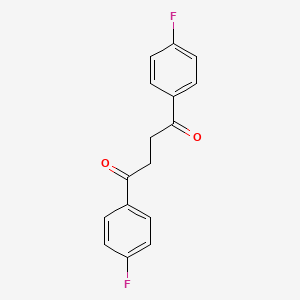
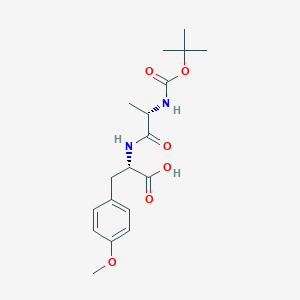
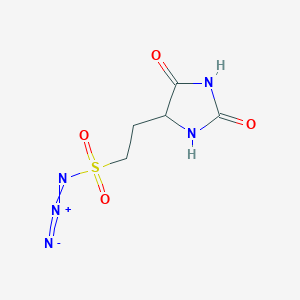
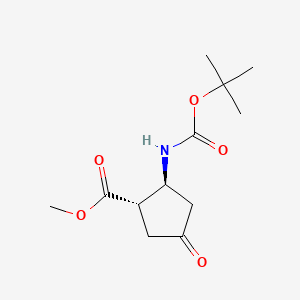
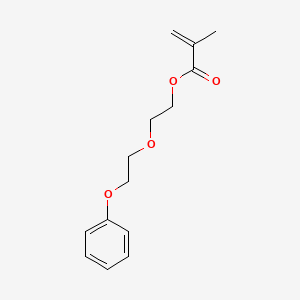
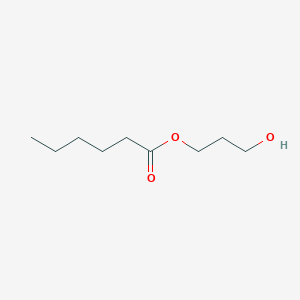
![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
